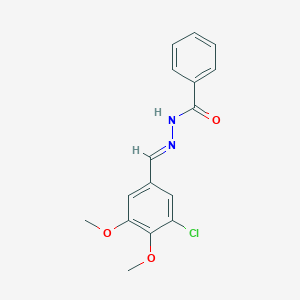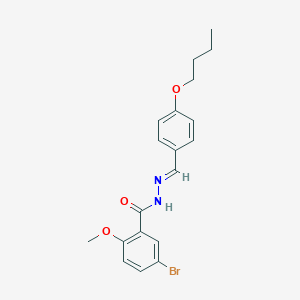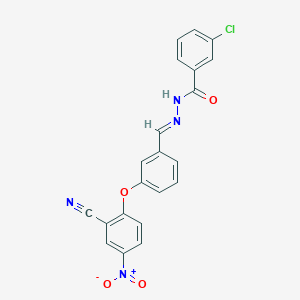![molecular formula C23H21ClN2O6S B423149 4-({(E)-2-[2-(4-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B423149.png)
4-({(E)-2-[2-(4-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({(E)-2-[2-(4-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic rings, a hydrazone linkage, and a sulfonate group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-2-[2-(4-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE typically involves multiple steps:
Formation of the hydrazone linkage: This step involves the reaction of 2-(4-chlorophenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazone.
Aldol condensation: The hydrazone is then subjected to aldol condensation with 2-methoxybenzaldehyde under basic conditions to form the intermediate compound.
Sulfonation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Its interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and potential therapeutic applications.
Medicine
The compound is explored for its potential medicinal properties, including its ability to act as an anti-inflammatory, antimicrobial, or anticancer agent. Its structure-activity relationship is studied to optimize its efficacy and minimize side effects.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-({(E)-2-[2-(4-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets. The hydrazone linkage and aromatic rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate
- [4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate
Uniqueness
Compared to similar compounds, 4-({(E)-2-[2-(4-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE stands out due to the presence of the sulfonate group, which can enhance its solubility and reactivity. Additionally, the combination of the methoxy group and the hydrazone linkage provides unique electronic and steric properties, influencing its chemical behavior and biological activity.
Properties
Molecular Formula |
C23H21ClN2O6S |
|---|---|
Molecular Weight |
488.9g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H21ClN2O6S/c1-16-3-10-20(11-4-16)33(28,29)32-21-12-5-17(13-22(21)30-2)14-25-26-23(27)15-31-19-8-6-18(24)7-9-19/h3-14H,15H2,1-2H3,(H,26,27)/b25-14+ |
InChI Key |
QWTHCJLEDVZWJN-AFUMVMLFSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)OC |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-CHLORO-6-ETHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423066.png)
![N'-{2-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-nitrobenzohydrazide](/img/structure/B423067.png)
![5-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE](/img/structure/B423068.png)
![2-METHOXY-6-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B423070.png)

![2-METHOXY-6-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B423073.png)

![3-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B423076.png)
![N'-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B423079.png)
![2-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B423082.png)
![N'~1~-{(E)-1-[4-(2-CYANO-4-NITROPHENOXY)PHENYL]METHYLIDENE}-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE](/img/structure/B423084.png)
![2-methoxy-4-((E)-{[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B423086.png)
![3-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B423087.png)

